Captopril N-ethylmaleimide sulfone is derived from captopril, which is classified as a sulfhydryl-containing angiotensin-converting enzyme inhibitor. Captopril is primarily used in the treatment of hypertension and heart failure, acting by inhibiting the conversion of angiotensin I to angiotensin II. The integration of N-ethylmaleimide sulfone into its structure enhances its reactivity and potential therapeutic applications, particularly in redox signaling pathways .
The synthesis of Captopril N-ethylmaleimide sulfone can be approached through several chemical methodologies:
Captopril N-ethylmaleimide sulfone features a complex molecular structure characterized by:
The molecular formula can be represented as , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The 3D structure can be analyzed using computational chemistry software to visualize steric interactions and electronic distributions.
Captopril N-ethylmaleimide sulfone participates in various chemical reactions:
The mechanism of action for Captopril N-ethylmaleimide sulfone involves:
Captopril N-ethylmaleimide sulfone exhibits several notable physical and chemical properties:
Captopril N-ethylmaleimide sulfone has various scientific applications:
Captopril N-ethylmaleimide sulfone is a chemically modified derivative of the angiotensin-converting enzyme inhibitor captopril. Its molecular formula is C15H22N2O6S, with a systematic IUPAC name of (2S)-1-[(2S)-2-methyl-3-[[(4-oxido-1,2,5-oxathiazolidin-3-yl)carbonyl]amino]-3-oxopropyl]pyrrolidine-2-carboxylic acid sulfone. This compound arises from the site-specific reaction between captopril’s thiol group (–SH) and N-ethylmaleimide (NEM), followed by oxidation to the sulfone state [1] [7]. The core structure retains the L-proline moiety and methylpropanoyl backbone of captopril, while the NEM adduct introduces a cyclic sulfonamide group (–SO2–N–) at the former thiol site [4] [5].
Table 1: Structural Comparison of Captopril and Its Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|
Captopril | C9H15NO3S | 217.28 | Thiol (–SH), Carboxyl (–COOH) |
Captopril-NEM adduct | C15H22N2O5S | 342.41 | Thioether (–S–), Carboxyl |
Captopril-NEM sulfone | C15H22N2O6S | 358.41 | Sulfone (–SO₂–), Carboxyl |
The sulfone group imparts distinct electronic properties, including enhanced polarity and hydrolytic stability compared to the parent thioether adduct. Crystallographic analyses reveal that the sulfone oxygen atoms engage in strong hydrogen-bonding interactions, influencing the compound’s solubility and conformational stability [1] [5].
The synthesis proceeds via two sequential reactions: Michael addition and oxidation.
Step 1: Thiol-Ene Michael AdditionCaptopril’s nucleophilic thiolate anion (–S⁻) attacks the β-carbon of N-ethylmaleimide’s electron-deficient alkene, forming a stable thioether linkage. This reaction follows second-order kinetics, with the rate dictated by thiolate nucleophilicity. At physiological pH (7.4), captopril’s thiol group (pKa ≈ 8.5) exists predominantly in the protonated state, necessitating alkaline conditions (pH 8–9) to enhance thiolate concentration [5] [6]. The reaction is irreversible due to ring strain relief in the maleimide upon addition [6].
Step 2: Sulfoxidation to SulfoneThe intermediate thioether undergoes oxidation using peroxides (e.g., hydrogen peroxide or m-chloroperbenzoic acid) or catalyzed oxidants. This two-electron oxidation proceeds via a sulfoxide intermediate before reaching the sulfone state. The sulfone formation is confirmed by characteristic S=O stretching vibrations at 1,120–1,150 cm⁻¹ (symmetric) and 1,320–1,350 cm⁻¹ (asymmetric) in infrared spectroscopy [5].
Table 2: Sulfur Oxidation States in Derivative Formation
Stage | Oxidation State | Representative Reagents | Kinetics |
---|---|---|---|
Thiol (Captopril) | -II | — | — |
Thioether (Adduct) | -I | N-ethylmaleimide, pH 8–9 | k ≈ 10² M⁻¹s⁻¹ |
Sulfoxide | 0 | H2O2 (1 equiv.), 0°C | Rapid, selective |
Sulfone | +II | H2O2 (excess) or MCPBA, 25°C | Slow, controlled |
Optimization focuses on three parameters: reaction specificity, yield, and stereochemical integrity.
Table 3: Reaction Optimization Parameters
Parameter | Optimal Condition | Deviation Impact |
---|---|---|
NEM : Captopril Ratio | 1.2 : 1.0 | <1.0: Incomplete protection |
pH (Protection) | 8.0–8.5 (Phosphate buffer) | <7.5: Disulfide formation; >9: Hydrolysis |
Temperature | 25°C | >40°C: Racemization risk |
Oxidant (Sulfone) | 2.5 eq. H2O2 | Excess: Decomposition products |
Captopril contains two chiral centers: C1 (S configuration in proline) and C2 (S configuration in methylpropanoyl chain). The NEM-sulfone derivatization impacts stereochemistry as follows:
Thiolate Formation and Reactivity:Deprotonation of the thiol generates a planar thiolate anion, which attacks N-ethylmaleimide’s symmetric alkene from either face. N-ethylmaleimide’s planar structure renders this step stereochemically neutral, producing a single diastereomer at the new C–S bond [6] [7].
Sulfoxidation Stereoselectivity:
Table 4: Diastereomeric Properties in Sulfone Synthesis
Stereocenter | Configuration in Captopril | Configuration in Captopril-NEM Sulfone |
---|---|---|
C1 (Proline α-carbon) | S | Retains S configuration |
C2 (Methylpropanoyl) | S | Retains S configuration |
Sulfur (Thioether) | N/A | Achiral (tetrahedral SO2) |
The synthetic pathway thus preserves the pharmacophoric stereochemistry essential for angiotensin-converting enzyme recognition while stabilizing the labile thiol moiety [3] [7].
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6